molecular formula C11H11NO3 B1330139 4-Cyano-2-ethoxyphenyl acetate CAS No. 5438-50-6

4-Cyano-2-ethoxyphenyl acetate

Cat. No.: B1330139
CAS No.: 5438-50-6
M. Wt: 205.21 g/mol
InChI Key: IIPMFYNRTPVVIO-UHFFFAOYSA-N
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Description

Overview of Substituted Phenyl Acetates in Organic Synthesis

Substituted phenyl acetates are a class of organic compounds characterized by an acetate (B1210297) group attached to a phenyl ring that bears other substituents. hmdb.ca These compounds are valuable intermediates in organic synthesis due to the versatile reactivity of the acetate and the phenyl ring. nih.gov The acetate group can serve as a protecting group for phenols, which can be selectively removed under specific conditions. acs.org Furthermore, phenyl acetates can participate in various coupling reactions, such as the palladium-catalyzed coupling with aryl- and vinylstannanes, to form new carbon-carbon bonds. organic-chemistry.org The synthesis of phenyl acetate derivatives has been explored through various methods, including the carbonylation of aryl methyl ethers. nih.gov Their applications are diverse, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in materials science. nih.govplos.orgnih.gov For instance, certain fluorine-substituted phenyl acetate derivatives have been investigated as potential hypnotic agents. plos.orgnih.gov

Significance of Cyano and Ethoxy Moieties in Aromatic Systems for Chemical Design

The cyano (C≡N) and ethoxy (–OCH2CH3) groups are important functional moieties in the design of new chemical entities with specific properties. The cyano group is a strong electron-withdrawing group and can significantly influence the electronic properties of an aromatic system. nih.gov It is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, and amines, making it a valuable synthon in organic synthesis. nih.govebsco.comiloencyclopaedia.org Aromatic nitriles, compounds containing a cyano group attached to an aromatic ring, are key precursors for many natural products and agricultural chemicals. researchgate.net

The ethoxy group, on the other hand, is an electron-donating group. fiveable.mewikipedia.org Its presence on an aromatic ring can modulate the lipophilicity and metabolic stability of a molecule, which is particularly important in medicinal chemistry. fiveable.menih.gov The ethoxy group can also influence the reactivity of the aromatic ring and participate in specific binding interactions with biological targets. acs.org The strategic placement of cyano and ethoxy groups on an aromatic ring allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, a crucial aspect of modern chemical design. nih.govchemspider.com

Contextualizing 4-Cyano-2-ethoxyphenyl Acetate within Contemporary Organic Chemistry

This compound is a specific substituted phenyl acetate that incorporates both a cyano and an ethoxy group on the phenyl ring. uni.lualfa-chemistry.com This combination of functional groups makes it an interesting building block for the synthesis of more complex molecules. The cyano group at the 4-position and the ethoxy group at the 2-position create a unique electronic and steric environment on the aromatic ring. This substitution pattern can influence the reactivity of the acetate group and the aromatic ring in various chemical transformations. The compound can be seen as a scaffold that can be further functionalized to generate a library of compounds for screening in drug discovery or for the development of new materials. While specific research findings on this compound are not extensively detailed in the provided search results, its structural motifs are present in more complex molecules that are subjects of patents and research, such as in the synthesis of substituted naphthyridine derivatives. scispace.comgoogle.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C11H11NO3 uni.lualfa-chemistry.comsigmaaldrich.com
Molecular Weight 205.21 g/mol sigmaaldrich.com
CAS Number 5438-50-6 alfa-chemistry.comsigmaaldrich.com
Boiling Point 294.3°C at 760 mmHg alfa-chemistry.com
Flash Point 127.1°C alfa-chemistry.com
Density 1.17 g/cm³ alfa-chemistry.com
Appearance Solid sigmaaldrich.com
InChI Key IIPMFYNRTPVVIO-UHFFFAOYSA-N uni.lusigmaaldrich.com
SMILES CCOC1=C(C=CC(=C1)C#N)OC(=O)C uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyano-2-ethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMFYNRTPVVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280388
Record name 4-cyano-2-ethoxyphenyl acetate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-50-6
Record name NSC16694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyano-2-ethoxyphenyl acetate
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Record name 5438-50-6
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Advanced Spectroscopic and Structural Elucidation of 4 Cyano 2 Ethoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

In the predicted ¹H NMR spectrum of 4-cyano-2-ethoxyphenyl acetate (B1210297), the aromatic protons are expected to appear as a complex multiplet or as distinct doublets and doublet of doublets due to ortho, meta, and para couplings. The electron-withdrawing cyano group will deshield the protons on the benzene (B151609) ring, shifting them to a lower field, while the electron-donating ethoxy and acetoxy groups will have a shielding effect. The protons of the ethoxy group will present as a triplet and a quartet, and the acetyl group will show a singlet.

Predicted ¹H NMR Data for 4-Cyano-2-ethoxyphenyl Acetate:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5m3HAromatic protons
~4.1q2H-OCH₂CH₃
~2.3s3H-OCOCH₃
~1.4t3H-OCH₂CH₃

m = multiplet, q = quartet, s = singlet, t = triplet

The predicted ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. The carbonyl carbon of the acetate group is expected at a significantly downfield position, while the nitrile carbon will also have a characteristic chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~169C=O (acetate)
~150C-O (aromatic)
~140C-O (aromatic)
~134C-CN (aromatic)
~125CH (aromatic)
~118CH (aromatic)
~115C≡N
~105CH (aromatic)
~64-OCH₂CH₃
~21-OCOCH₃
~15-OCH₂CH₃

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the quartet of the ethoxy methylene (B1212753) protons and the triplet of the ethoxy methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For example, the quartet at ~4.1 ppm would correlate with the carbon signal at ~64 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the acetyl methyl group (~2.3 ppm) would show a correlation to the carbonyl carbon (~169 ppm) and the aromatic carbon attached to the acetate group.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. The nitrile group will exhibit a sharp, medium-intensity band. The ester group will be identifiable by a strong carbonyl stretch and C-O stretching bands. The ethoxy group will show C-O stretching, and the aromatic ring will have characteristic C-H and C=C stretching vibrations.

Predicted FT-IR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~2230Medium, SharpC≡N Stretch spectroscopyonline.com
~1760StrongC=O Stretch (Ester) nih.govspectroscopyonline.com
~1600, ~1500MediumAromatic C=C Stretch
~1200StrongC-O Stretch (Ester) spectroscopyonline.com
~1100StrongC-O Stretch (Ether)

Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is typically strong and sharp in the Raman spectrum. Aromatic ring vibrations are also usually prominent.

Predicted Raman Data for this compound:

Raman Shift (cm⁻¹)IntensityAssignment
~2230StrongC≡N Stretch researchgate.net
~1600StrongAromatic Ring Stretch nih.govresearchgate.net
~1000MediumAromatic Ring Breathing

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of ion masses, it provides a precise molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₁₁H₁₁NO₃, the theoretical exact mass is 205.0739 g/mol nih.gov.

HRMS analysis can identify the protonated molecule [M+H]⁺ as well as other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the analyte.

Below is a table of predicted mass spectrometry adducts for this compound, which would be confirmed by HRMS analysis.

Predicted HRMS Adducts for C₁₁H₁₁NO₃

Adduct Type Mass-to-Charge Ratio (m/z)
[M+H]⁺ 206.08118
[M+Na]⁺ 228.06312
[M+K]⁺ 244.03706
[M+NH₄]⁺ 223.10772
[M-H]⁻ 204.06662

Data sourced from computational predictions and would be verified by experimental HRMS. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry thepharmajournal.comjapsonline.com. It is an essential tool for assessing the purity of a sample and confirming the identity of the compound.

In a typical GC-MS analysis of this compound, the sample would be vaporized and passed through a chromatographic column. The retention time—the time it takes for the compound to travel through the column—serves as a characteristic identifier. For a pure sample, the resulting chromatogram would display a single, sharp peak, confirming the absence of volatile impurities.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, shows the molecular ion peak and a series of fragment ion peaks. This fragmentation pattern is unique to the molecule's structure and can be compared against spectral libraries for definitive identification jmaterenvironsci.com.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Geometry and Conformational Analysis

The molecular structure of this compound consists of a central benzene ring substituted with four different functional groups: a cyano group, an ethoxy group, an acetate group, and a hydrogen atom.

Benzene Ring : The phenyl ring is expected to be largely planar.

Substituents : The C≡N bond of the cyano group is linear. The acetate and ethoxy groups introduce conformational flexibility due to the rotation around their single bonds. The orientation of the ethoxy and acetate groups relative to the plane of the benzene ring would be determined by steric and electronic factors. Puckering analysis would reveal the precise conformation of any non-planar ring systems if they were present nih.gov.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. The functional groups in this compound allow for a variety of such interactions.

Hydrogen Bonds : Although the molecule lacks strong hydrogen bond donors, the oxygen atoms of the ether and acetate groups, along with the nitrogen atom of the cyano group, can act as acceptors for weak C-H···O and C-H···N hydrogen bonds nih.gov.

π-Interactions : The electron-rich aromatic ring can participate in π-π stacking interactions. Furthermore, the cyano group is known to participate in various noncovalent bonds, including tetrel bonds, where the carbon atom of the cyano group acts as a Lewis acid site mdpi.comnih.govresearchgate.net.

Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor/Participant 1 Acceptor/Participant 2
Weak Hydrogen Bond Aromatic/Aliphatic C-H Cyano Nitrogen (N)
Weak Hydrogen Bond Aromatic/Aliphatic C-H Ether/Ester Oxygen (O)
π-π Stacking Phenyl Ring Phenyl Ring
Dipole-Dipole Cyano Group (C≡N) Cyano/Ester Group

Theoretical and Computational Chemistry of 4 Cyano 2 Ethoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-Cyano-2-ethoxyphenyl acetate (B1210297), DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to optimize its three-dimensional geometry and predict a variety of properties. nih.gov These include total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and reactivity. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could also be derived from DFT calculations, offering predictions about how the molecule might interact with other chemical species.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide highly accurate calculations of the ground state properties of 4-Cyano-2-ethoxyphenyl acetate. These methods are computationally more demanding than DFT but can offer benchmark-quality results for properties such as the molecule's equilibrium geometry, vibrational frequencies (corresponding to its infrared spectrum), and thermochemical data like the enthalpy of formation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap generally indicates a more reactive molecule. For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich, negative potential regions (prone to electrophilic attack) and blue represents electron-poor, positive potential regions (prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ethoxy and acetate groups, as well as the nitrogen atom of the cyano group, while positive potential would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent. For this compound, an MD simulation in a solvent like water or an organic solvent could reveal its preferred conformations, the dynamics of its functional groups, and the nature of its interactions with the solvent molecules through hydrogen bonding or other non-covalent forces. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

The in-silico prediction of spectroscopic parameters provides a powerful, non-destructive avenue to understand the structural and electronic properties of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and Ultra-Violet Visible (UV-Vis) absorption spectra. These theoretical spectra can aid in the interpretation of experimental data and provide insights into the molecule's behavior at a quantum level.

The accuracy of these predictions is highly dependent on the chosen computational model, which includes the level of theory (e.g., the functional) and the basis set. Geometry optimization is the foundational step for these calculations, where the molecule's lowest energy conformation is determined. For substituted benzenes like this compound, functionals such as B3LYP are commonly employed with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

Computational methods can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR shielding tensors. The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

While no specific computational studies on this compound are publicly available, we can infer the expected chemical shifts based on studies of structurally similar compounds. For instance, the chemical shifts for the aromatic protons would be influenced by the electron-withdrawing cyano group and the electron-donating ethoxy and acetate groups. The protons ortho to the cyano group would be expected to be deshielded and appear at a higher chemical shift, while those influenced by the ethoxy group would be more shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound (e.g., a substituted cyanophenol derivative).

This data is illustrative and based on general principles and data from related compounds. Actual values for this compound may vary.

AtomPredicted Chemical Shift (ppm)
¹H (Aromatic)7.0 - 7.8
¹H (Ethoxy CH₂)4.1 - 4.3
¹H (Ethoxy CH₃)1.4 - 1.6
¹H (Acetate CH₃)2.2 - 2.4
¹³C (Cyano)118 - 120
¹³C (Aromatic)110 - 155
¹³C (C=O)168 - 172
¹³C (Ethoxy CH₂)64 - 66
¹³C (Ethoxy CH₃)14 - 16
¹³C (Acetate CH₃)20 - 22

Vibrational spectroscopy is a key tool for identifying functional groups. Computational chemistry can predict the frequencies and intensities of IR and Raman active vibrational modes. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

For this compound, the predicted IR spectrum would show characteristic peaks for the C≡N stretch of the cyano group, the C=O stretch of the acetate, the C-O stretches of the ether and ester groups, and the various C-H and C-C vibrations of the aromatic ring and alkyl chains. Studies on related molecules like anisole (B1667542) and benzonitrile (B105546) derivatives have shown that DFT calculations can accurately reproduce the experimental vibrational spectra. acs.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Molecule Structurally Similar to this compound.

This data is illustrative and based on general principles and data from related compounds. Actual values for this compound may vary.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Cyano (C≡N)2220 - 2240Stretching
Carbonyl (C=O)1750 - 1770Stretching
Aromatic C=C1580 - 1620Stretching
Aryl-O (Ether)1240 - 1280Asymmetric Stretching
Acetate C-O1180 - 1220Stretching

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of organic molecules. rsc.orgnih.gov It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis bands. The choice of functional is critical for accurate predictions, with range-separated hybrids like CAM-B3LYP often providing good results for charge-transfer excitations. rsc.org

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The interplay of the donor (ethoxy, acetate) and acceptor (cyano) groups will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the absorption wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for a Structurally Similar Compound in a Common Solvent.

This data is illustrative and based on general principles and data from related compounds. Actual values for this compound may vary.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁280 - 3000.1 - 0.3
S₀ → S₂230 - 2500.4 - 0.6

Chemical Reactivity and Derivatization of 4 Cyano 2 Ethoxyphenyl Acetate

Reactions Involving the Acetate (B1210297) Group

The acetate group is a key site for nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding phenol (B47542), 4-cyano-2-ethoxyphenol, and acetic acid. This reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen of the acetate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to form the carboxylate and the phenoxide, which is then protonated.

Transesterification: This process involves the reaction of 4-Cyano-2-ethoxyphenyl acetate with an alcohol in the presence of an acid or base catalyst to exchange the acetyl group for a different acyl group. For instance, reacting it with methanol (B129727) would yield 4-cyano-2-ethoxyphenyl methanol and methyl acetate. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Acyl Transfer Reactions and Related Derivatives

Acyl transfer reactions are fundamental to the derivatization of this compound. acs.org These reactions involve the transfer of the acetyl group to a nucleophile. A common example is aminolysis, where the compound reacts with an amine to form an amide and 4-cyano-2-ethoxyphenol. The reactivity in these acyl transfer reactions can be enhanced by using catalysts that increase the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species. acs.org

Reactions at the Cyano Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations. numberanalytics.com

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. chemistrysteps.comlibretexts.org Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. libretexts.org Upon aqueous workup, this intermediate is hydrolyzed to a ketone. For example, the reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-acetyl-3-ethoxyphenyl)ethan-1-one.

Reduction of the nitrile group can also be achieved through nucleophilic addition of a hydride. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 4-(aminomethyl)-2-ethoxyphenyl acetate. chemistrysteps.comlibretexts.org

Transformations to Amides and Carboxylic Acids

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. numberanalytics.comchemistrysteps.com In the presence of a strong acid and water, the nitrile is first converted to an amide (4-carbamoyl-2-ethoxyphenyl acetate), which can then be further hydrolyzed to the corresponding carboxylic acid (4-carboxy-2-ethoxyphenyl acetate). chemistrysteps.comlibretexts.org Base-catalyzed hydrolysis also proceeds through an amide intermediate to yield a carboxylate salt. chemistrysteps.comlibretexts.org The reaction conditions can often be controlled to favor the formation of either the amide or the carboxylic acid.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgwikipedia.org The directing effects of the existing substituents—the cyano group, the ethoxy group, and the acetate group—determine the position of the incoming electrophile.

The ethoxy group (-OEt) and the acetate group (-OAc) are ortho-, para-directing activators, meaning they increase the electron density of the ring, particularly at the ortho and para positions, and direct incoming electrophiles to these positions. wikipedia.org Conversely, the cyano group (-CN) is a meta-directing deactivator, withdrawing electron density from the ring and directing electrophiles to the meta position. wikipedia.org

The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgwikipedia.org Given the positions of the current substituents, the positions ortho and para to the activating ethoxy and acetate groups are also meta to the deactivating cyano group. This complex substitution pattern makes predicting the exact outcome of electrophilic aromatic substitution on this molecule challenging without experimental data. The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Halogenation Studies

Specific halogenation studies on this compound are not extensively documented in publicly available literature. However, the outcome of such reactions can be predicted based on the principles of electrophilic aromatic substitution. The ethoxy group, being a strong activating group, will predominantly direct incoming electrophiles (e.g., Br⁺, Cl⁺) to the positions ortho and para to it. The position para to the ethoxy group is already occupied by the cyano group. Therefore, substitution is expected to occur at the position ortho to the ethoxy group. The deactivating nature of the cyano and acetate groups would likely necessitate the use of a Lewis acid catalyst, such as iron(III) halide (FeX₃), to facilitate the reaction. oneonta.edu

Table 1: Predicted Halogenation Products of this compound

ReactantReagentsPredicted Major Product
This compoundBr₂, FeBr₃3-Bromo-4-cyano-2-ethoxyphenyl acetate
This compoundCl₂, FeCl₃3-Chloro-4-cyano-2-ethoxyphenyl acetate

Nitration and Sulfonation Reactions

Similar to halogenation, specific experimental data on the nitration and sulfonation of this compound is scarce. The directing effects of the substituents remain the primary consideration for predicting the reaction products.

Nitration: Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. lkouniv.ac.in The strongly activating ortho, para-directing ethoxy group would direct the incoming nitro group to the position ortho to it.

Sulfonation: Sulfonation is a reversible reaction typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). lkouniv.ac.in The sulfonic acid group (-SO₃H) would also be directed to the position ortho to the ethoxy group. The reversibility of this reaction can be useful in synthetic strategies where a blocking group is required. lkouniv.ac.in

Table 2: Predicted Nitration and Sulfonation Products

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-Cyano-2-ethoxy-3-nitrophenyl acetate
SulfonationH₂SO₄, SO₃4-Cyano-2-ethoxy-3-sulfophenyl acetate

Synthesis of Heterocyclic Systems Incorporating the 4-Cyano-2-ethoxyphenyl Moiety

While direct synthesis of heterocyclic systems from this compound is not widely reported, the structural motif of a substituted benzonitrile (B105546) or phenol can be a valuable precursor in various cyclization reactions to form heterocyclic compounds like pyridines and pyrimidines.

Formation of Substituted Pyridines and Pyrimidines

The synthesis of substituted pyridines and pyrimidines often involves multi-component reactions or cyclocondensation reactions. nih.govorganic-chemistry.org The 4-cyano-2-ethoxyphenyl moiety could potentially be incorporated into these heterocyclic systems through precursors derived from this compound. For instance, hydrolysis of the acetate group would yield 4-cyano-2-ethoxyphenol, which could then be further functionalized.

Pyridine (B92270) Synthesis: One common method for pyridine synthesis is the Hantzsch synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. clockss.org A derivative of 4-cyano-2-ethoxyphenol could potentially serve as a component in such reactions. Another approach involves the cycloaddition of nitriles with dienes or other unsaturated systems. koreascience.krorganic-chemistry.org

Pyrimidine Synthesis: Pyrimidine rings are often constructed by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. nih.govnih.govresearchgate.net A precursor containing the 4-cyano-2-ethoxyphenyl group could be designed to participate in these cyclization reactions. For example, a chalcone (B49325) derived from a 4-cyano-2-ethoxyacetophenone could react with guanidine (B92328) to form a substituted pyrimidine. nih.gov

Condensation Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are versatile reagents in carbon-carbon bond formation. researchgate.net These compounds can undergo condensation reactions with various electrophiles.

A potential application involving the 4-cyano-2-ethoxyphenyl moiety would be the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. researchgate.net If this compound were hydrolyzed to the corresponding phenol and then oxidized to an aldehyde (4-cyano-2-ethoxybenzaldehyde), this aldehyde could react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. These condensation products can be valuable intermediates for the synthesis of more complex molecules.

Table 3: Hypothetical Condensation Reaction

Aldehyde PrecursorActive Methylene CompoundBase CatalystPotential Condensation Product
4-Cyano-2-ethoxybenzaldehydeMalononitrilePiperidine2-(4-Cyano-2-ethoxybenzylidene)malononitrile
4-Cyano-2-ethoxybenzaldehydeEthyl cyanoacetatePiperidineEthyl 2-cyano-3-(4-cyano-2-ethoxyphenyl)acrylate

Synthetic Utility and Advanced Chemical Applications of 4 Cyano 2 Ethoxyphenyl Acetate

Role as a Building Block in Multi-Step Organic Synthesis

The combination of a reactive nitrile group, a modifiable acetate (B1210297) group, and an ethoxy-substituted aromatic ring positions 4-Cyano-2-ethoxyphenyl acetate as a versatile precursor in the synthesis of more complex molecules.

The cyano and acetate functionalities of this compound can serve as handles for the construction of elaborate molecular architectures. The nitrile group can be transformed into various other functional groups, such as amines, carboxylic acids, or amides, which are key components of many biologically active compounds. For instance, the reduction of the nitrile group would yield a primary amine, a common building block for the synthesis of pharmaceuticals and other fine chemicals.

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide variety of related structures is crucial for screening and identifying compounds with desired properties. Combinatorial chemistry is a powerful tool for the rapid synthesis of such libraries. iipseries.org The functional groups present in this compound make it an attractive starting material for the creation of diversified chemical libraries.

The acetate group can be easily hydrolyzed to a phenol (B47542), which can then be alkylated, acylated, or used in various coupling reactions to introduce a wide range of substituents. Simultaneously or sequentially, the nitrile group can be converted to other functionalities. This multi-directional reactivity allows for the generation of a large number of distinct molecules from a single precursor, which is a key principle in combinatorial chemistry. The development of diverse synthetic strategies to access novel 4-cyanophenols bearing various substituents underscores the importance of this class of compounds in creating chemical diversity for medicinal chemistry programs. researchgate.net

Application in Coupling and Condensation Reactions

The reactivity of this compound suggests its potential participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically an aldehyde or a ketone, followed by dehydration. wikipedia.org While the acetate form of this compound does not possess a classic active methylene (B1212753) group, its hydrolysis product, 4-cyano-2-ethoxyphenol, could potentially be functionalized to include one. More directly, if the nitrile group were part of a larger structure with an adjacent methylene group activated by another electron-withdrawing group, it could participate in such condensations.

The general Knoevenagel reaction often involves active methylene compounds like malonic acid or ethyl cyanoacetate. wikipedia.org Although no direct reports of this compound in Knoevenagel condensations exist, the principle of using cyan-substituted compounds in such reactions is well-established. For instance, sequential Knoevenagel condensation/cyclization reactions are used to synthesize indene (B144670) and benzofulvene derivatives. acs.org

The Yamaguchi esterification is a powerful method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates and for the synthesis of macrolactones. nih.govfrontiersin.org The reaction proceeds via a mixed anhydride (B1165640) formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). nih.govfrontiersin.org

While this compound itself is an ester, its hydrolyzed form, 4-cyano-2-ethoxyphenol, could act as the alcohol component in a Yamaguchi esterification to form more complex esters. This would be a valuable transformation for introducing the 4-cyano-2-ethoxyphenyl moiety into a larger molecule.

Recent advancements have led to modified Yamaguchi reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which can be used for the racemization-free synthesis of esters, amides, and peptides. acs.orgresearchgate.net The development of such reagents highlights the ongoing efforts to expand the utility of esterification and amidation reactions in complex molecule synthesis.

Exploration in Materials Science Research

The unique electronic properties conferred by the cyano group, combined with the potential for polymerization or incorporation into larger supramolecular assemblies, make cyanophenol derivatives interesting candidates for materials science research. While there is no specific research on this compound in this field, related compounds have shown promise.

For example, cyanophenols are explored for the creation of advanced materials like liquid crystals and polymers due to their electronic and hydrogen-bonding capabilities. The nitrile group's strong dipole moment can influence the alignment of molecules in an electric field, a key property for liquid crystalline materials. Furthermore, the ability to functionalize both the phenolic and nitrile ends of the molecule allows for the synthesis of monomers that can be polymerized to create materials with tailored properties. The investigation of phosphorus dendrons functionalized with materials for applications as catalysts, sensors, and for trapping pollutants showcases the broad potential of functionalized aromatic compounds in materials science. mdpi.com

Precursors for Polymeric Materials with Specific Optical or Electronic Properties

While not a monomer in its own right, this compound serves as a foundational precursor for crafting monomers intended for specialty polymers. The properties of the resulting polymers are heavily influenced by the inherent characteristics of its functional groups.

The electron-withdrawing nature of the cyano (nitrile) group is particularly significant for electronic applications. In conjugated polymers, the incorporation of cyano substituents is a known strategy to create electron-deficient, or n-type, materials. researchgate.net This process involves creating charge carriers by adding electrons to the polymer backbone. mdpi.com By hydrolyzing the acetate group of this compound to a phenol (4-cyano-2-ethoxyphenol), this unit can be incorporated into polymer chains, such as polyesters or polyethers. The resulting polymer would benefit from the electronic influence of the cyano group, potentially exhibiting n-type semiconductor behavior suitable for applications in organic electronics. researchgate.netmdpi.com

The ethoxy and acetate groups primarily offer synthetic utility and property modification. The acetate group acts as a protecting group for the phenol, which can be deprotected under specific conditions to allow for polymerization. The ethoxy group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for processability and film formation. Research on other substituted phenylcyanoacrylates has shown their utility in copolymerization, indicating that the cyano-phenyl structure is amenable to creating polymers with varied compositions and properties. chemrxiv.org

Table 1: Functional Groups of this compound and Their Potential Roles in Polymer Synthesis

Functional Group Potential Role in Polymerization Resulting Polymer Property
Cyano (-C≡N) Acts as a strong electron-withdrawing group on the monomer unit. Induces n-type semiconductor characteristics in conjugated polymers. researchgate.netmdpi.com
Acetate (-OCOCH₃) Serves as a protecting group for a reactive phenolic hydroxyl group. Allows for controlled synthesis; must be hydrolyzed to enable polymerization.

| Ethoxy (-OCH₂CH₃) | Functions as a side chain on the monomer. | Improves solubility and processability of the final polymer. |

Components in Liquid Crystal Research (if applicable, without direct property enumeration)

The structure of this compound contains elements common to mesogenic (liquid crystal-forming) molecules, making it a compound of interest in liquid crystal research. Mesogens typically consist of a rigid core and one or more flexible terminal groups.

The 4-cyanophenyl portion of the molecule provides a rigid, linear core, which is a fundamental requirement for the formation of liquid crystalline phases. The strong dipole moment of the cyano group contributes to the intermolecular interactions that favor the ordered alignment characteristic of liquid crystals. Research into other cyano-containing molecules, such as cyanostilbenes, has demonstrated the importance of the cyano group as a component of the mesogenic core to construct photoluminescent liquid crystals. nih.gov

The ethoxy and acetate groups function as terminal substituents. These groups can influence the melting point and the temperature range over which liquid crystal phases are stable. By modifying these terminal groups, researchers can fine-tune the mesophase behavior of the molecule. Although this compound itself may not be a liquid crystal, it serves as a key building block. It can be chemically modified to elongate the rigid core or alter the terminal chains, providing a straightforward route to new liquid crystalline materials for investigation.

Table 2: Structural Analysis of this compound as a Potential Mesogen

Molecular Component Structural Feature Potential Role in Liquid Crystal Behavior
4-Cyanophenyl Group Rigid, linear rod-like structure with a strong dipole moment. Forms the central mesogenic core required for molecular alignment. nih.gov
Ethoxy Group Short, flexible alkyl chain. Acts as a terminal group, influencing melting point and mesophase type.

| Acetate Group | Terminal polar group. | Modifies intermolecular interactions and thermal properties. |

Photochemical Transformations and Photoactive Derivatives

The aromatic nitrile system within this compound provides a platform for investigating photochemical reactions and for synthesizing more complex photoactive derivatives. The benzene (B151609) ring and cyano group can absorb UV radiation, potentially leading to transformations.

More significantly, the compound is a versatile starting material for derivatives designed to have specific photoresponsive properties. A common strategy involves converting the molecule into a larger conjugated system known for its photochromic behavior, such as a stilbene (B7821643) or chalcone (B49325). For example, the acetate group can be hydrolyzed to the corresponding phenol, which can then be used in reactions (e.g., Wittig or Heck reactions) to introduce a carbon-carbon double bond and extend the π-system.

Derivatives based on cyanostilbene, which share the core cyanophenyl structure, are known to undergo photochemical transformations such as E/Z (trans/cis) isomerization and [2+2] cycloaddition upon irradiation with UV light. nih.gov These reactions alter the molecular geometry and electronic structure, leading to changes in properties like fluorescence and absorption. By using this compound as a scaffold, it is possible to engineer new molecules that exhibit similar photo-switchable behavior for applications in optical data storage or molecular sensors. nih.gov

Table 3: Potential Photochemical Applications and Derivatives

Derivative/Application Type Proposed Synthetic Route from this compound Expected Photochemical Property
Cyanostilbene Derivative Hydrolysis of acetate to phenol, followed by multi-step synthesis (e.g., Heck or Wittig reaction) to introduce a styryl group. E/Z isomerization, changes in fluorescence emission upon UV irradiation. nih.gov
Azobenzene Derivative Hydrolysis to phenol, followed by coupling with a diazonium salt to form an azo linkage. Reversible trans-cis isomerization, enabling molecular switching.

| Photochemical Crosslinking Agent | Modification to incorporate a photoreactive group like a vinyl or acrylate (B77674) moiety. | Covalent bond formation upon UV exposure, leading to polymer network formation. |

Q & A

Q. What are the established synthetic routes for 4-Cyano-2-ethoxyphenyl acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or acetylation reactions. For example, reacting 4-cyano-2-ethoxyphenol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Reaction efficiency can be optimized by:
  • Monitoring progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Adjusting stoichiometric ratios to minimize side products.
  • Using catalytic agents (e.g., DMAP) to enhance acylation rates .
    Purification often involves column chromatography or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1H^1H NMR for ethoxy (-OCH2_2CH3_3) and acetate (-OAc) proton signals (δ 1.2–1.5 ppm for ethoxy; δ 2.0–2.1 ppm for acetate methyl). 13C^{13}C NMR identifies carbonyl (δ 170–175 ppm) and cyano (δ 115–120 ppm) groups .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm1^{-1}) and cyano C≡N stretch (~2240 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak (M+^+) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental crystallographic data for this compound?

  • Methodological Answer :
  • Use SHELXL for refinement to account for disordered ethoxy or cyano groups. Validate hydrogen bonding and torsional angles using ORTEP-3 for graphical representation .
  • Cross-check experimental data (e.g., bond lengths, angles) with density functional theory (DFT) calculations to identify discrepancies caused by crystal packing effects .
  • Employ twin refinement protocols in WinGX if twinning is suspected .

Q. What computational approaches are recommended to predict the reactivity of the cyano and ethoxy groups in this compound under varying conditions?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect can be modeled to predict hydrolysis susceptibility .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar vs. nonpolar solvents to study ester stability. Use software like Gaussian or ORCA with implicit solvent models .

Q. How should researchers design degradation studies to understand the stability of this compound in different environments?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to acidic (HCl) and basic (NaOH) conditions at controlled temperatures. Monitor degradation via HPLC or 1H^1H NMR for acetate cleavage or cyano group conversion to carboxylic acid .
  • Photostability Tests : Use UV-Vis spectroscopy to track changes under UV light (λ = 254–365 nm). Compare with computational predictions of excited-state reactivity .

Data Analysis and Validation

Q. What strategies are critical for validating purity and structural integrity in synthetic batches of this compound?

  • Methodological Answer :
  • Combine GC-MS for volatile impurities and HPLC with UV detection (λ = 210–280 nm) for nonvolatile contaminants.
  • Cross-validate melting points with differential scanning calorimetry (DSC) .
  • Request a Certificate of Analysis (COA) from suppliers for critical parameters like enantiomeric purity (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.